[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Biological Activity
[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol, with the CAS number 1339711-56-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H17NO2, and it has a molecular weight of 195.26 g/mol. The compound features a cyclopentene moiety and a pyrrolidine ring, which may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C11H17NO2 |
Molecular Weight | 195.26 g/mol |
Purity | ≥95% |
IUPAC Name | cyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including:
1. Antitumor Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent. For instance, a study found that compounds with similar structural motifs showed IC50 values in the micromolar range against breast cancer cell lines .
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Preliminary tests revealed effectiveness against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammatory markers in cell cultures stimulated with pro-inflammatory cytokines. This activity could be attributed to the inhibition of specific signaling pathways involved in inflammation .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
1. Enzyme Inhibition
Compounds similar in structure have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
2. Modulation of Cell Signaling Pathways
The compound may interfere with various signaling pathways, including those mediated by NF-kB and MAPK, which are crucial in regulating inflammatory responses and cancer cell survival .
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antitumor Screening
A series of analogs were synthesized based on this compound and screened for antitumor activity. One derivative demonstrated a 70% reduction in tumor cell viability at a concentration of 10 µM, supporting further development as an anticancer drug candidate .
Case Study 2: Antibacterial Testing
In another study, the antibacterial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential for further optimization .
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-9-5-6-12(7-9)11(14)10-3-1-2-4-10/h1-2,9-10,13H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNQIRPDFFTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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